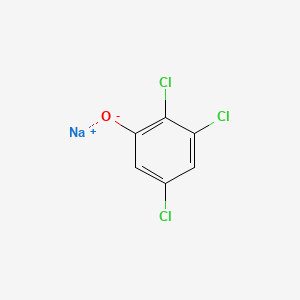
Sodium 2,3,5-trichlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3,5-trichlorophenolate: is a chemical compound with the molecular formula C6H2Cl3O.Na . It is a sodium salt derived from 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Batch Process: In an industrial setting, the batch process is commonly used, where phenol and chlorine gas are reacted in large reactors under controlled temperature and pressure conditions.
Continuous Process: Continuous production methods involve a continuous feed of reactants and the continuous removal of the product, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding phenol derivative.
Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products include carboxylic acids and phenolic acids.
Reduction: The primary product is 2,3,5-trichlorophenol.
Substitution: Substituted phenols and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2,3,5-trichlorophenolate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate the effects of chlorinated phenols on various biological systems. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs. Industry: It finds applications in the production of pesticides, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sodium 2,3,5-trichlorophenolate exerts its effects involves its interaction with molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes.
Comparación Con Compuestos Similares
Sodium 2,4,5-trichlorophenolate: This compound is structurally similar but has different positions of chlorine atoms on the phenol ring.
Sodium 2,3,4-trichlorophenolate: Another positional isomer with chlorine atoms at different positions.
Uniqueness: Sodium 2,3,5-trichlorophenolate is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
20226-63-5 |
|---|---|
Fórmula molecular |
C6H2Cl3NaO |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
sodium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
Clave InChI |
CZAHHQCARWJIIX-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


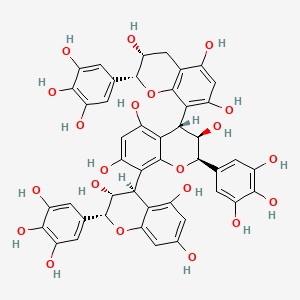
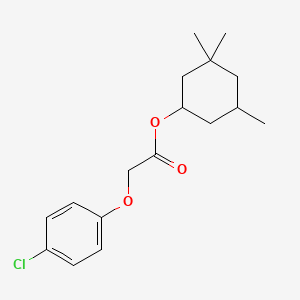
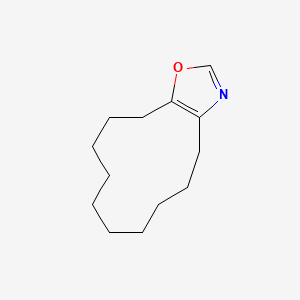

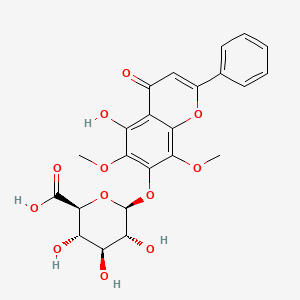
![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)

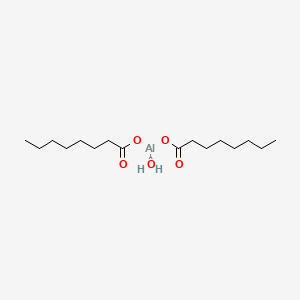
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)
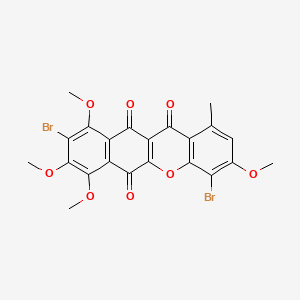


![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
